![molecular formula C17H14F3NO4 B2659825 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351661-86-3](/img/structure/B2659825.png)
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, the SMILES string isOC(=O)C(O)(C(F)(F)F)C(F)(F)F and the InChI key is CMQUGOHGJUTDGZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of benzoxazole and benzothiazole derivatives has been a focus for developing novel compounds with potential biological activities. For instance, benzoxazoles have been synthesized for their antihistaminic, antihelmintic, antifungal, and antibacterial properties. Benzamide derivatives, as possible metabolites of benzoxazoles, also show various biological activities. Some N-(2-hydroxyphenyl)-benzamides, with significant activity compared to phenylacetamides and furamides, have been synthesized by reacting 2-aminophenol with carboxylic acid chlorides under weak basic solutions (Mobinikhaledi, Foroughifar, & Fallah, 2006).
Application in Material Science
- Perylenetetracarboxylic diimide (PDI) compounds substituted with hydrophobic and/or hydrophilic groups have been designed and prepared. Their gelating abilities in different solvents have been investigated, indicating that compounds can form fluorescent gels with properties influenced by their amphiphilic nature and side-chain conformations. This research highlights the potential of PDIs in designing novel organogels for applications in material science (Wu, Xue, Shi, Chen, & Li, 2011).
Biological Evaluation
- N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated on estrogen-positive MCF-7 breast cancer cell lines. Some compounds exhibited cytotoxic effects, with one showing significant activity and potential as an anticancer agent. This study underscores the importance of structural modification in enhancing the biological activity of compounds (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For related compounds, such as 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid, it’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)16(23,12-4-2-1-3-5-12)9-21-15(22)11-6-7-13-14(8-11)25-10-24-13/h1-8,23H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVZQMPLWYCMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

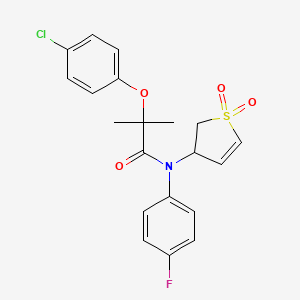
![N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2659744.png)
![3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide](/img/structure/B2659746.png)
![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)
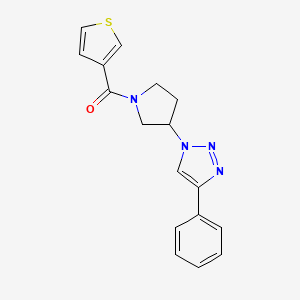
![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)
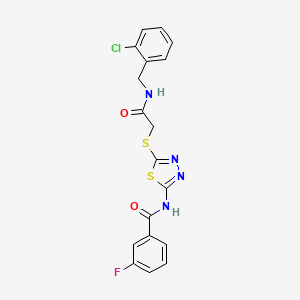
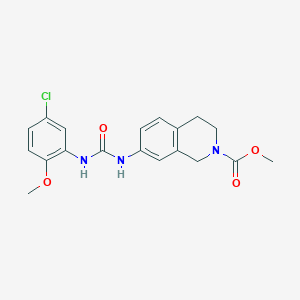
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)
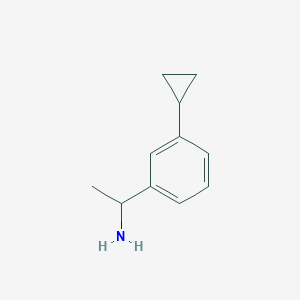
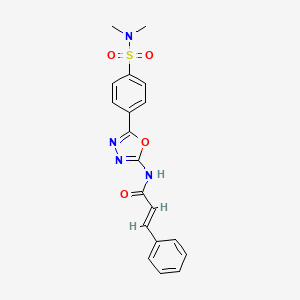
![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)
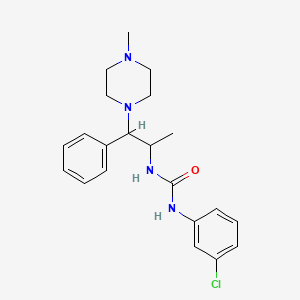
![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)